molecular formula C17H23Cl3N2O2 B2496443 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide CAS No. 302934-66-3

4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide

Cat. No. B2496443
CAS RN: 302934-66-3
M. Wt: 393.73
InChI Key: CGGLZNCFRUEMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide involves strategic chemical reactions, highlighting the importance of specific functional groups in drug design and antiproliferative activity. For example, benzamides with morpholino groups, such as m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, have been synthesized and evaluated for their antiproliferative activities, demonstrating significant biological potential (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide, such as N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, reveals intricate details about their conformation and hydrogen bonding, which are crucial for their chemical behavior and interactions (Gholivand et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives with specific substituents, such as morpholino groups, indicate their reactivity and potential for forming novel compounds. For instance, novel benzamides synthesized for gastrokinetic activity suggest the versatility of benzamide derivatives in chemical synthesis and their application in medicinal chemistry (Kato et al., 1991).

Physical Properties Analysis

The physical properties of polyamides derived from tert-butylcatechol, for example, shed light on the solubility, thermal stability, and material characteristics that might parallel the properties of 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide, highlighting the significance of the tert-butyl group in enhancing material properties (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, particularly those involving morpholino and tert-butyl groups, such as their reactivity, interaction with biological targets, and role in synthesizing novel compounds with significant bioactivity, are highlighted in various studies. For instance, the synthesis and biological activity of specific benzamide derivatives indicate their potential in drug development and chemical research (Ji et al., 2018).

Scientific Research Applications

Synthesis and Polymer Applications

Compounds with structural elements related to 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide have been explored for their utility in synthesizing polymers with desirable properties. For instance, the synthesis of polyamides using components structurally similar to 4-tert-butylcatechol demonstrates the application of these compounds in creating materials with high thermal stability and solubility in polar solvents, showcasing their potential in materials science and engineering applications (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, compounds bearing resemblance or functional groups related to 4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide have been utilized in the design and synthesis of drugs targeting various biological pathways. Notable examples include the development of selective norepinephrine inhibitors, which could potentially offer therapeutic benefits in treating pain and other conditions (D. O'Neill et al., 2011). Additionally, the synthesis of cis-3,5-disubstituted morpholine derivatives illustrates the adaptability of similar compounds in generating biologically active molecules with potential pharmaceutical applications (M. D’hooghe et al., 2006).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Any safety and hazard information would need to be determined by the user.

properties

IUPAC Name

4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl3N2O2/c1-16(2,3)13-6-4-12(5-7-13)14(23)21-15(17(18,19)20)22-8-10-24-11-9-22/h4-7,15H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGLZNCFRUEMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.